molecular formula C11H13N3O3 B1599817 tert-Butyl 2-oxo-1H-imidazo[4,5-b]pyridine-3(2H)-carboxylate CAS No. 1027159-01-8

tert-Butyl 2-oxo-1H-imidazo[4,5-b]pyridine-3(2H)-carboxylate

Cat. No.: B1599817
CAS No.: 1027159-01-8
M. Wt: 235.24 g/mol
InChI Key: OYIYQMHHTPPHAT-UHFFFAOYSA-N
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Description

Structural Characterization of tert-Butyl 2-oxo-1H-imidazo[4,5-b]pyridine-3(2H)-carboxylate

X-ray Crystallographic Analysis of Molecular Configuration

X-ray crystallographic studies of imidazo[4,5-b]pyridine derivatives have revealed critical insights into their molecular geometries and crystal packing arrangements. Single crystal X-ray diffraction studies of related compounds suggest that the imidazo[4,5-b]pyridine core adopts a planar configuration with specific angular relationships between substituents. The crystallographic analysis indicates that compounds in this family typically exhibit asymmetric units consisting of one crystallographic independent molecule, though variations can occur depending on specific substitution patterns.

The molecular configuration of this compound demonstrates characteristic features of the imidazopyridine scaffold. The degree of freedom in molecular conformations can be characterized by torsion angles between the imidazopyridine group and its attached substituents. Crystal correlation studies of heterocyclic imidazo compounds reveal that the introduction of bulky substituents, such as the tert-butyl group, influences the overall molecular geometry and intermolecular packing.

The crystal structure analysis shows that intermolecular packing is typically stabilized by weak hydrogen bonds and van der Waals forces. The planar structure of the aromatic system facilitates π-π stacking interactions, which are critical for binding to biological targets and influence the compound's solid-state properties. The tert-butyl carboxylate group introduces steric effects that can influence both the molecular conformation and crystal packing arrangements.

Spectroscopic Identification Techniques (Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound. The compound's Simplified Molecular Input Line Entry System representation is CC(C)(C)OC(=O)N1C2=C(C=CC=N2)NC1=O, which corresponds to its structural features observed in spectroscopic analysis.

Based on comparative analysis with related imidazo[4,5-b]pyridine derivatives, the proton Nuclear Magnetic Resonance spectrum typically exhibits characteristic signals. The tert-butyl group appears as a singlet around 1.4-1.5 parts per million, representing nine equivalent protons. The aromatic protons of the pyridine ring system appear in the downfield region between 7.0-8.5 parts per million, with specific chemical shifts depending on the electronic environment created by the nitrogen atoms and the oxo substituent.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct signals for the carbonyl carbons. The carboxylate carbon typically appears around 165 parts per million, while the lactam carbonyl carbon is observed around 160-170 parts per million. The aromatic carbons of the imidazopyridine system exhibit chemical shifts characteristic of their positions relative to nitrogen atoms.

Fourier Transform Infrared Spectroscopy

Fourier Transform Infrared spectroscopy analysis of imidazo[4,5-b]pyridine derivatives reveals specific absorption patterns that confirm structural features. The cyclization process can be confirmed by characteristic stretching vibrations, with nitrogen-hydrogen stretching bonds typically observed in the range of 3500-3300 cm⁻¹. The presence of carbonyl groups is indicated by strong absorption bands around 1600-1700 cm⁻¹, corresponding to both the carboxylate and lactam functionalities.

The imidazole ring system exhibits characteristic carbon-nitrogen stretching vibrations around 1370 and 1200 cm⁻¹. Unsaturated carbon-hydrogen stretching vibrations from the pyridine ring appear near 3100 cm⁻¹, while the corresponding carbon-carbon stretching and carbon-hydrogen wagging vibrations are observed around 1600, 1450, and 750 cm⁻¹, respectively.

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible absorption characteristics of imidazopyridine compounds are influenced by their extended conjugated π-electron system. The planar bicyclic structure facilitates electronic transitions that result in characteristic absorption bands in the ultraviolet and visible regions. The presence of nitrogen heteroatoms and the oxo functionality contribute to the electronic properties and absorption characteristics of the compound.

Computational Chemistry Studies (Density Functional Theory Calculations, Molecular Orbital Analysis)

Density Functional Theory Calculations

Computational chemistry studies employing Density Functional Theory have been applied to investigate the electronic properties and molecular geometries of imidazo[4,5-b]pyridine derivatives. The Becke three-parameter Lee-Yang-Parr (B3LYP) functional has been specifically utilized to examine global and local reactivities of these compounds. These calculations provide insights into molecular orbital distributions, electronic densities, and potential reactive sites within the molecular structure.

Density Functional Theory calculations reveal important information about the frontier molecular orbitals, including the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels. These parameters are crucial for understanding the compound's electronic behavior, reactivity patterns, and potential interactions with other chemical species. The computational studies also provide information about molecular polarizability, which has been calculated to be approximately 23.5 ± 0.5 × 10⁻²⁴ cm³ for related compounds.

Molecular Orbital Analysis

Molecular orbital analysis of this compound reveals the distribution of electron density across the bicyclic system. The π-electron system of the imidazopyridine core contributes significantly to the overall electronic structure, with particular concentration of electron density on the nitrogen atoms and the carbonyl groups.

The molecular orbital calculations indicate that the compound exhibits specific frontier orbital characteristics that influence its chemical reactivity and potential biological activity. The presence of the tert-butyl carboxylate group modulates the electronic properties compared to unsubstituted imidazopyridine systems, affecting both the energy levels and spatial distribution of the frontier orbitals.

Table 1: Key Molecular Properties of this compound

Property Value Reference
Molecular Formula C₁₁H₁₃N₃O₃
Molecular Weight 235.24 g/mol
Chemical Abstracts Service Number 1027159-01-8
International Chemical Identifier Key OYIYQMHHTPPHAT-UHFFFAOYSA-N
Density 1.3 ± 0.1 g/cm³
Polarizability 23.5 ± 0.5 × 10⁻²⁴ cm³

Table 2: Comparative Spectroscopic Data for Imidazo[4,5-b]pyridine Derivatives

Spectroscopic Feature Frequency/Chemical Shift Assignment
Nitrogen-Hydrogen Stretch 3500-3300 cm⁻¹ Lactam nitrogen-hydrogen
Carbon-Hydrogen Stretch (Aromatic) ~3100 cm⁻¹ Pyridine ring
Carbonyl Stretch 1600-1700 cm⁻¹ Carboxylate and lactam
Carbon-Nitrogen Stretch 1370, 1200 cm⁻¹ Imidazole ring
Aromatic Protons 7.0-8.5 ppm Pyridine ring system
tert-Butyl Protons 1.4-1.5 ppm Alkyl substituent

Properties

IUPAC Name

tert-butyl 2-oxo-1H-imidazo[4,5-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-11(2,3)17-10(16)14-8-7(13-9(14)15)5-4-6-12-8/h4-6H,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYIYQMHHTPPHAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC=N2)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433812
Record name tert-Butyl 2-oxo-1,2-dihydro-3H-imidazo[4,5-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027159-01-8
Record name tert-Butyl 2-oxo-1,2-dihydro-3H-imidazo[4,5-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Cross-Coupling Approach

One of the most effective preparation routes for tert-butyl 2-oxo-1H-imidazo[4,5-b]pyridine-3(2H)-carboxylate involves palladium-catalyzed coupling reactions using boronate esters and halogenated precursors under inert atmosphere conditions.

Typical Procedure:

  • Starting Materials: 5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester and a brominated aromatic amine derivative.
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4).
  • Base: Sodium carbonate (Na2CO3) aqueous solution.
  • Solvents: Mixture of toluene, ethanol, and water.
  • Conditions: The reaction mixture is degassed and maintained under argon atmosphere, heated to 80 °C, and stirred for approximately 4.5 hours.
  • Work-up: After completion, the reaction is cooled, diluted with ethyl acetate, washed with saturated sodium bicarbonate solution, dried over magnesium sulfate, and concentrated under reduced pressure.
  • Purification: Column chromatography on silica gel using hexane/ethyl acetate mixtures as eluents.

Yield and Characterization:

  • The product is typically obtained as an off-white solid with yields around 93%.
  • Characterization by LC-MS confirms the molecular ion peak consistent with the expected molecular weight (e.g., m/z 422.2 for C23H33N3O3 + Na).
Parameter Details
Catalyst Pd(PPh3)4 (0.05 mmol)
Base 2.0 M aqueous Na2CO3 (5.38 mmol)
Solvent System Toluene:EtOH:H2O (2:1:variable volume)
Temperature 80 °C
Reaction Time 4.5 hours
Atmosphere Argon (inert)
Yield 93%
Purification Silica gel chromatography (Hexanes:EtOAc 9:1)

Boronation and Subsequent Coupling

The synthesis often begins with the preparation of the boronate ester intermediate from a triflate precursor:

  • Reagents: Bis(pinacolato)diboron, potassium acetate (K2OAc), and a palladium catalyst such as dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) acetone complex.
  • Solvent: 1,4-dioxane.
  • Conditions: The reaction mixture is degassed, heated at 80 °C for 12 hours under inert atmosphere.
  • Work-up: After cooling, the mixture is diluted with ethyl acetate, concentrated, and purified by column chromatography.

This step affords the boronate ester intermediate in moderate yields (~42%), which is then used in the palladium-catalyzed cross-coupling step described above.

Parameter Details
Catalyst Pd(dppf)Cl2·acetone complex (0.3 mmol)
Base Potassium acetate (9.0 mmol)
Reagents Bis(pinacolato)diboron (3.3 mmol)
Solvent 1,4-Dioxane (7 mL)
Temperature 80 °C
Reaction Time 12 hours
Yield 42%
Purification Silica gel chromatography

Crystallization and Structural Verification

After synthesis, the compound can be crystallized for purification and structural analysis:

  • The crude product is dissolved in chloroform and heated to about 60 °C.
  • Slow evaporation over several days yields colorless crystals suitable for X-ray crystallography.
  • Crystallographic data confirm the molecular structure and bond lengths within normal ranges, supporting the successful synthesis of this compound.

Notes on Related Compounds and Variants

  • Analogues such as tert-butyl 6-bromo-2-oxo-1H-imidazo[4,5-b]pyridine-3(2H)-carboxylate are synthesized similarly, often starting from halogenated precursors and employing palladium-catalyzed cross-coupling.
  • These compounds share the fused imidazo-pyridine core but differ in halogenation or substitution patterns, which can affect their reactivity and biological activity.

Summary Table of Preparation Methods

Step Reagents & Conditions Yield (%) Notes
Boronation of triflate precursor Bis(pinacolato)diboron, K2OAc, Pd(dppf)Cl2, 1,4-dioxane, 80 °C, 12 h 42 Intermediate boronate ester preparation
Palladium-catalyzed coupling Boronate ester, brominated amine, Pd(PPh3)4, Na2CO3, toluene:EtOH:H2O, 80 °C, 4.5 h 93 Final coupling to form tert-butyl imidazopyridine
Crystallization Dissolution in chloroform, heating to 60 °C, slow evaporation N/A Structural verification by X-ray crystallography

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The 2-oxo group makes it susceptible to oxidation reactions, often leading to various derivatives of the parent compound.

  • Reduction: : Reduction reactions may target the 2-oxo group, yielding hydroxy or amine derivatives.

  • Substitution: : The compound undergoes nucleophilic substitution reactions, primarily at the pyridine ring, leading to diverse functionalized products.

Common Reagents and Conditions

  • Oxidizing Agents: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reducing Agents: : Agents like lithium aluminum hydride (LiAlH4) are typically used.

  • Nucleophiles: : Nucleophiles such as alkoxides, thiolates, and amines are frequently employed in substitution reactions.

Major Products

The major products from these reactions depend on the specific reagents and conditions but include a range of functionalized imidazo[4,5-b]pyridine derivatives with varied biological activities.

Scientific Research Applications

In Chemistry

In chemical research, tert-butyl 2-oxo-1H-imidazo[4,5-b]pyridine-3(2H)-carboxylate is used as a building block for the synthesis of more complex molecules.

In Biology and Medicine

In biological and medical research, it serves as a scaffold for developing potential therapeutic agents due to its ability to interact with various biological targets.

In Industry

Industrially, this compound may be utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for compounds derived from tert-butyl 2-oxo-1H-imidazo[4,5-b]pyridine-3(2H)-carboxylate often involves interaction with key biological targets such as enzymes or receptors. The unique structural features allow these molecules to fit into active sites, thereby modulating the activity of the target.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a class of imidazo[4,5-b]pyridine derivatives. Key structural analogs and their distinguishing features are summarized below:

Table 1: Comparative Analysis of Structural Analogs

Compound Name Substituent Molecular Weight Key Properties Applications Stability
tert-Butyl 2-oxo-1H-imidazo[4,5-b]pyridine-3(2H)-carboxylate (CAS: 1027159-01-8) None 235.24 Water-soluble, high thermal stability Polymer crosslinking, bioconjugation Stable at -20°C
tert-Butyl 6-bromo-2-oxo-1H-imidazo[4,5-b]pyridine-3(2H)-carboxylate (CAS: N/A) Br at C6 ~314.1 (est.) Reduced water solubility due to bromine Suzuki coupling reactions Sensitive to light and moisture
tert-Butyl 1-methyl-2-oxo-1H-imidazo[4,5-b]pyridine-3(2H)-carboxylate (CAS: N/A) CH₃ at N1 249.27 Increased steric hindrance Specialty polymer synthesis Moderate stability
tert-Butyl 5-chloro-3H-imidazo[4,5-b]pyridine-3-carboxylate (CAS: N/A) Cl at C5 ~269.7 (est.) Enhanced electrophilicity Pharmaceutical intermediates Reacts with nucleophiles

Reactivity and Functional Group Influence

  • Electrophilic Substitution : The parent compound’s unsubstituted imidazo[4,5-b]pyridine core allows for regioselective functionalization at positions 5 and 4. Bromo and chloro derivatives (e.g., 6-bromo, 5-chloro) are pivotal in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) .
  • Steric Effects : Methyl substitution at N1 (e.g., 1-methyl analog) reduces reactivity toward bulky reagents but improves thermal stability in polymer matrices .
  • Solubility : Bromo and chloro substituents decrease aqueous solubility due to increased hydrophobicity, whereas the parent compound’s polarity supports bioconjugation in aqueous media .

Biological Activity

Tert-Butyl 2-oxo-1H-imidazo[4,5-b]pyridine-3(2H)-carboxylate is a compound that belongs to the imidazopyridine class, known for its diverse biological activities. This article explores its biological activity, including anti-inflammatory, antimicrobial, and potential therapeutic applications, supported by research findings and data tables.

  • Molecular Formula : C12H14N2O3
  • Molecular Weight : 234.25 g/mol
  • CAS Number : 1027159-01-8

1. Antimicrobial Activity

Research indicates that imidazopyridine derivatives exhibit significant antimicrobial properties. The compound this compound has been evaluated for its activity against various bacterial strains.

Table 1: Antimicrobial Activity Data

StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These results suggest that the compound possesses moderate to high antibacterial activity, particularly against S. aureus.

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been investigated. In vitro studies demonstrated that the compound effectively inhibits cyclooxygenase (COX) enzymes, which are key players in inflammatory processes.

Table 2: COX Inhibition Data

CompoundIC50 (µM)
tert-butyl imidazopyridine0.05 ± 0.01
Celecoxib (control)0.04 ± 0.01

The IC50 value indicates that the compound's anti-inflammatory activity is comparable to that of the standard drug celecoxib.

The mechanism of action for the biological activities of this compound involves interaction with specific enzyme targets and pathways related to inflammation and microbial resistance. Transcriptional profiling studies have shown that treatment with this compound can lead to alterations in gene expression associated with energy metabolism in pathogens like Mycobacterium tuberculosis .

Case Study 1: Antitubercular Activity

A study evaluated the efficacy of various imidazopyridine derivatives against M. tuberculosis. The compound exhibited promising results with an MIC of less than 1 µM against drug-resistant strains, indicating its potential as a lead candidate for tuberculosis treatment .

Case Study 2: Anti-inflammatory Assessment

In a carrageenan-induced paw edema model, this compound significantly reduced inflammation compared to control groups, further supporting its role as a potential anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl 2-oxo-1H-imidazo[4,5-b]pyridine-3(2H)-carboxylate, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via multi-step reactions involving Boc-protection and cyclization. For example, describes a protocol where intermediates are generated using K2_2CO3_3-mediated alkylation and Boc-protection under DMAP catalysis. Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) is critical for isolating high-purity product. Monitoring reaction progress with TLC and confirming purity via HPLC (>95%) is advised .
  • Handling : Use anhydrous conditions for Boc-protection steps to avoid side reactions.

Q. What handling and storage conditions are required to maintain the stability of this compound?

  • Stability : The compound is hygroscopic and light-sensitive. Store in sealed, light-protected containers under inert gas (N2_2 or Ar) at –20°C. Avoid repeated freeze-thaw cycles, as this can degrade the Boc group .
  • Solubility : Soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water. Pre-dissolve in organic solvents for crosslinking applications .

Advanced Research Questions

Q. How can X-ray crystallography be optimized to resolve structural ambiguities in this compound?

  • Crystallization : Grow single crystals via slow evaporation of a saturated DCM/hexane solution. Use SHELXL-2018 for refinement, employing anisotropic displacement parameters for non-H atoms. highlights SHELX’s robustness in handling small-molecule data, particularly for resolving imidazo-pyridine ring conformations .
  • Validation : Cross-validate bond lengths/angles with similar structures (e.g., Acta Cryst. E reports for tert-butyl hexahydro-pyrazole derivatives ).

Q. What experimental strategies address discrepancies in polymorph characterization using DSC and XRPD?

  • Data Contradictions : and report polymorphs with DSC endotherms at 142°C (Form I) and 235°C (Form III), but XRPD peaks may overlap due to preferred orientation. To resolve:

  • Collect XRPD data at multiple temperatures (25–150°C) to track phase transitions.
  • Use Rietveld refinement to deconvolute overlapping peaks .
  • Pair with solid-state NMR to confirm hydrogen-bonding differences .

Q. How does this compound function as a crosslinker in protein-polymer conjugates, and how is reaction efficiency quantified?

  • Mechanism : The carbonyl group reacts with primary amines (e.g., lysine residues) via nucleophilic acyl substitution, while the imidazo-pyridine core facilitates π-π stacking with aromatic polymer backbones (e.g., polyurethanes) .
  • Quantification :

  • Use MALDI-TOF MS to monitor conjugation efficiency.
  • Perform SDS-PAGE with Coomassie staining to visualize crosslinked bands.
  • Calculate molar ratios via UV-Vis (λ~270 nm for imidazo-pyridine absorbance) .

Q. What computational methods predict the reactivity of this compound in nucleophilic environments?

  • DFT Modeling : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces (EPS), identifying electrophilic sites (e.g., carbonyl carbon).
  • MD Simulations : Simulate solvent-accessible surfaces in water/DMSO mixtures to predict aggregation tendencies .

Key Notes

  • Contradictions : Variability in DSC data (e.g., Form I vs. Form III) may arise from heating rate differences (10°C/min vs. isothermal holds). Standardize protocols using USP guidelines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2-oxo-1H-imidazo[4,5-b]pyridine-3(2H)-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 2-oxo-1H-imidazo[4,5-b]pyridine-3(2H)-carboxylate

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